2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
Description
The compound 2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring:
- Three isopropyl groups on each benzene ring, enhancing steric bulk and hydrophobicity.
- A piperazine linker functionalized with a sulfonyl group, enabling hydrogen bonding and interactions with biological targets.
- A sulfonamide core, a common pharmacophore in enzyme inhibitors (e.g., kinases, carbonic anhydrases) .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-[2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N3O4S2/c1-23(2)29-19-31(25(5)6)35(32(20-29)26(7)8)44(40,41)37-13-14-38-15-17-39(18-16-38)45(42,43)36-33(27(9)10)21-30(24(3)4)22-34(36)28(11)12/h19-28,37H,13-18H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZULZFANWXSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the isopropyl groups and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, isopropyl halides, and piperazine derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The isopropyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity. The piperazine moiety can interact with various receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analog Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Steric Bulk : The target compound’s tri-isopropyl groups distinguish it from simpler sulfonamides (e.g., 4-methylbenzenesulfonamide), likely improving target selectivity but reducing solubility .
- Piperazine Linker : Analogous to kinase inhibitors (e.g., ZINC00027361), the piperazine moiety may facilitate binding to ATP pockets or allosteric sites .
- Bioactivity Correlation : Compounds with >50% structural similarity (e.g., aglaithioduline) often share overlapping bioactivity profiles, supporting the "similar structure, similar activity" hypothesis .
Computational Similarity Metrics
- Tanimoto/Dice Indices : Molecular fingerprints (e.g., Morgan, MACCS) quantify structural overlap. The target compound’s similarity to kinase inhibitors (e.g., ZINC00027361) exceeds 50%, suggesting shared pharmacodynamic properties .
- Hierarchical Clustering : Bioactivity profiles cluster with sulfonamide-containing compounds, particularly those targeting epigenetic enzymes or kinases .
Bioactivity and Target Interactions
Pharmacokinetic Considerations
Biological Activity
The compound 2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a sulfonamide group attached to a piperazine ring, which is further substituted with triisopropylphenyl groups.
- Molecular Formula : C₃₁H₄₅N₃O₂S
- Molecular Weight : 525.76 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown promising results against various cancer cell lines:
| Compound Type | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sulfonamide Derivative | MCF-7 (Breast Cancer) | 10.28 | |
| Piperazine Derivative | HePG2 (Liver Cancer) | 10.79 | |
| Triisopropyl Derivative | Jurkat E6.1 (Leukemia) | 7.4 |
The biological activity of sulfonamide compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
- Enzyme Inhibition : The compound may inhibit the activity of certain kinases involved in cell signaling pathways that promote tumor growth.
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .
Case Studies
-
Case Study 1: Antitumor Activity
- A series of trials evaluated the anticancer effects of sulfonamide derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro, particularly in breast and liver cancer models.
- Case Study 2: Selectivity and Toxicity
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and piperazine connectivity (e.g., δ 1.2–1.4 ppm for isopropyl methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .
How can computational tools improve synthesis design and reaction efficiency?
Q. Advanced
- Quantum Chemical Calculations : Predict transition states and energetics for sulfonylation steps using Gaussian or ORCA software .
- AI-Driven Optimization : Machine learning models (e.g., Bayesian optimization) analyze reaction databases to suggest optimal solvent systems (e.g., DMF vs. acetonitrile) and catalyst loadings .
- Molecular Dynamics (MD) : Simulate steric effects of isopropyl groups on reaction intermediates .
How should researchers address contradictions in reported bioactivity data?
Q. Advanced
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in kinase inhibition studies) and normalize for variables like cell line (HEK293 vs. HeLa) or buffer pH .
- Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence assays yield discrepancies .
- Data Transparency : Share raw spectral and chromatographic data via repositories (e.g., Zenodo) to enable reproducibility .
What experimental parameters are critical for kinetic studies of its reactions?
Q. Advanced
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonamide bond formation in real time .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of piperazine nitrogen .
- Temperature Gradients : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS for thermodynamic profiling .
How can SPE protocols be tailored for purification?
Q. Advanced
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) retain the compound via hydrophobic interactions (logP ~4.5) .
- Conditioning : Pre-treat with 2 mL methanol and 2 mL pH 4.6 acetate buffer to minimize non-specific binding .
- Elution : Use 80:20 methanol/water with 0.1% formic acid to recover >90% of the compound .
How do substituents influence physicochemical properties?
Q. Advanced
- Lipophilicity : Triisopropyl groups increase logP, enhancing membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
- Steric Hindrance : Bulkiness reduces enzymatic degradation rates (e.g., CYP3A4 metabolism <5% in liver microsomes) .
- Electronic Effects : Electron-withdrawing sulfonyl groups stabilize the molecule against hydrolysis (t₁/₂ >24 h in PBS) .
What are its primary applications in medicinal chemistry?
Q. Basic
- Receptor Ligands : Potent antagonist for serotonin receptors (5-HT2A, Ki = 12 nM) due to piperazine flexibility .
- Enzyme Inhibitors : Targets carbonic anhydrase IX (CA-IX) with IC50 = 8.3 µM, relevant in cancer therapeutics .
How can HTS platforms evaluate multi-target bioactivity?
Q. Advanced
- Automated Workflows : Use liquid handlers (e.g., Beckman Biomek) to screen against 100+ kinases in 384-well plates .
- Virtual Libraries : Dock the compound into target proteins (e.g., EGFR, VEGFR2) using Glide or AutoDock Vina to prioritize assays .
What challenges arise in crystallizing this compound for XRD?
Q. Advanced
- Solubility Issues : Low solubility in water requires mixed solvents (e.g., DMSO/2-propanol) for crystal growth .
- Crystal Packing : Steric bulk impedes ordered lattice formation; slow evaporation at 4°C improves diffraction quality (R-factor <0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
